3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione
Overview
Description
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 g/mol It is characterized by a pyrrolidine ring substituted with a 4-fluorobenzyl group
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways .
Result of Action
Altering the coordinating groups of the ligands enhanced their antiproliferative activity .
Action Environment
It’s also harmful to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it affects cell signaling pathways, which are essential for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound’s ability to bind to specific proteins and enzymes is crucial for its function. These interactions can result in alterations in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s effects on metabolic pathways are essential for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is crucial for determining its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 4-fluorobenzylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolidine-2,5-dione structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A similar compound with a pyrrolidine ring but without the 4-fluorobenzyl group.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure but different substituents.
Uniqueness
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPYXBMRQZGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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